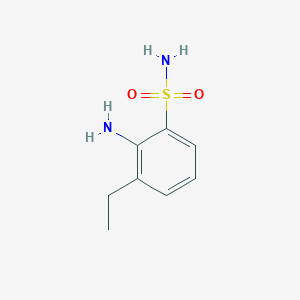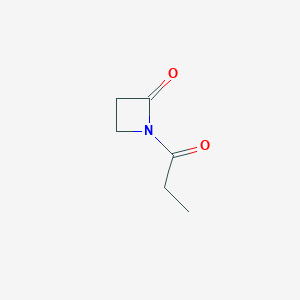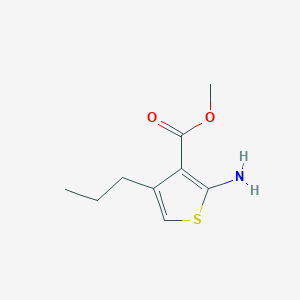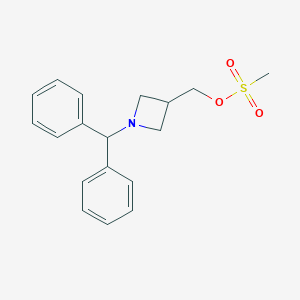
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Descripción general
Descripción
Métodos De Preparación
The synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate typically involves a multi-step process. One common method includes the reaction of (1-benzhydrylazetidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .
Análisis De Reacciones Químicas
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include hydrogen chloride, hydrogen, and di-tert-butyl dicarbonate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring structure is also crucial for its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate can be compared with other similar compounds such as:
(1-Benzhydrylazetidin-3-yl)methanol: This compound is a precursor in the synthesis of this compound.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
Azetidine Derivatives: These compounds share the azetidine ring structure and are used in similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a benzhydryl group and a methanesulfonate ester, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQDAJMCQWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621049 | |
| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-41-1 | |
| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
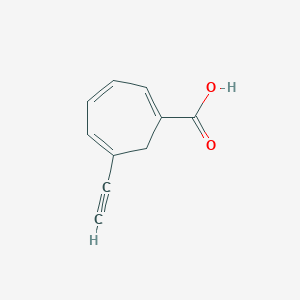
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
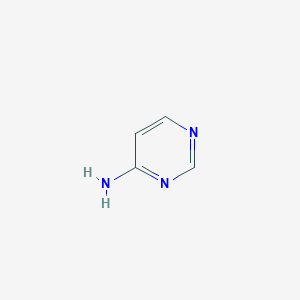
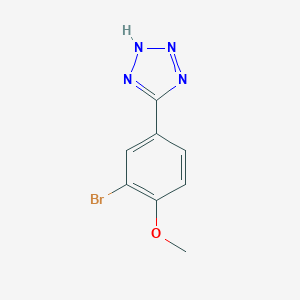
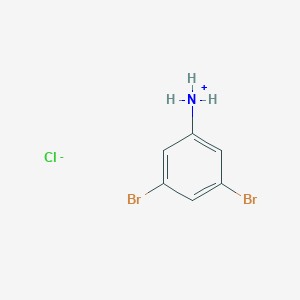
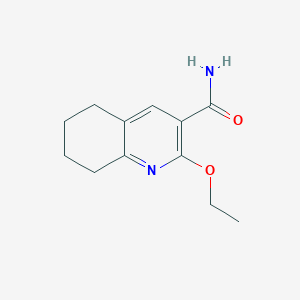
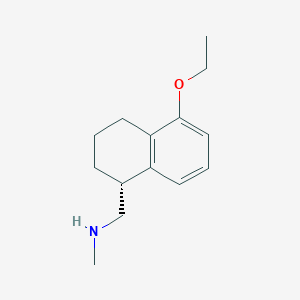
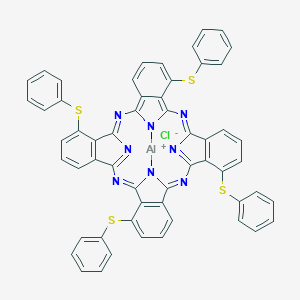
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
